molecular formula C17H16N4OS B2971220 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide CAS No. 1704631-20-8

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide

Cat. No. B2971220
CAS RN: 1704631-20-8
M. Wt: 324.4
InChI Key: GGKXLSYGLRFMBG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds was established using 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum showed a triplet due to the methyl group of ethyl ester, a singlet of tolyl methyl group, a singlet from the two pyrimidinedione methyl groups, a quartet due to the methylene of ethyl ester, a singlet that corresponding to the pyrimidine H-4 and a multiplet that account for 14 aromatic protons .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using IR, 1H-NMR, 13C-NMR, and Mass spectrometry . For instance, the IR spectrum showed peaks corresponding to C–H aromatic, C=O, C=C, and others .

Scientific Research Applications

Synthesis and Derivative Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is a compound that serves as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and drug development. A key aspect of its utility is demonstrated in the synthesis of novel derivatives, including 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives, showcasing its versatility in creating pharmacologically active molecules (Fadda et al., 2013). Additionally, its application extends to the synthesis of 5-aminothiazole-4-carboxamide, indicating its role in generating precursors for further chemical transformations that are environmentally friendly and suitable for industrial production (Wang et al., 2014).

Antimicrobial and Anticancer Properties

Research on derivatives of this compound reveals significant antimicrobial activities, contributing to the development of new therapeutic agents. The synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, derived from the reaction with ethyl chloroacetate, has shown promising antimicrobial properties, expanding the compound's potential in addressing bacterial infections (Gein et al., 2015). Additionally, the exploration into novel derivatives combining pyrimidine with thiazolidinone has unveiled anticancer activities, particularly against cervical cancer cell lines, suggesting its applicability in cancer research and potential therapeutic applications (Verma & Verma, 2022).

DNA Recognition and Gene Regulation

The compound and its derivatives have been implicated in the study of DNA recognition and gene regulation, highlighting its significance in the development of molecular tools for genetic engineering and therapeutic intervention. The understanding of polyamides, including derivatives of this compound, in binding to specific DNA sequences provides a foundation for designing molecules that can modulate gene expression, offering a pathway to targeted therapies (Gottesfeld et al., 1997).

Future Directions

Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, the compound “N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide” could be investigated for its potential antibacterial activity, in isolation and in complex with other agents .

properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-6-3-4-7-13(11)17-21-12(2)14(23-17)10-20-16(22)15-18-8-5-9-19-15/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKXLSYGLRFMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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